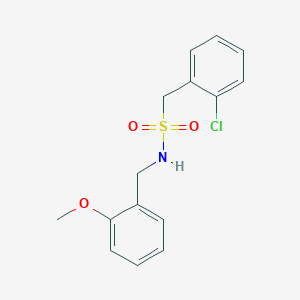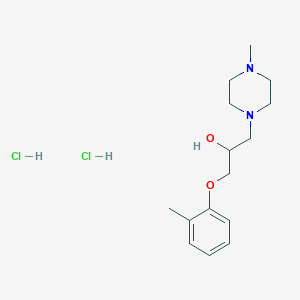
1-(2-chlorophenyl)-N-(2-methoxybenzyl)methanesulfonamide
Descripción general
Descripción
1-(2-chlorophenyl)-N-(2-methoxybenzyl)methanesulfonamide, also known as CMBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMBS is a sulfonamide derivative and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorophenyl)-N-(2-methoxybenzyl)methanesulfonamide is not fully understood, but it is believed to act through various pathways. It has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. This compound also inhibits the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Additionally, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to exhibit anti-bacterial properties by inhibiting the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chlorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits various biological activities, making it a versatile compound for studying different biological pathways. However, there are also some limitations to using this compound in lab experiments. The compound is relatively insoluble in water, which can make it difficult to dissolve in cell culture media. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to study its effects on specific biological pathways.
Direcciones Futuras
There are several future directions for the study of 1-(2-chlorophenyl)-N-(2-methoxybenzyl)methanesulfonamide. One potential area of research is the development of this compound-based therapies for the treatment of cancer. This compound has been found to exhibit anti-cancer properties in various cancer cell lines, and further studies could explore its potential as a cancer treatment. Another potential area of research is the development of this compound-based therapies for the treatment of bacterial infections. This compound has been found to exhibit anti-bacterial properties, and further studies could explore its potential as an antibiotic. Additionally, further studies could explore the mechanism of action of this compound and its effects on specific biological pathways.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to possess anti-cancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-20-15-9-5-3-6-12(15)10-17-21(18,19)11-13-7-2-4-8-14(13)16/h2-9,17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYBRZTUZGMXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4237227.png)
![N~1~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4237231.png)

![4-{[(2-ethoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4237261.png)
![4-methoxy-N-(4-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4237267.png)
![ethyl 4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4237275.png)

![N-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B4237285.png)


![4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide](/img/structure/B4237306.png)
![N-[3-(allyloxy)phenyl]-3-methoxybenzamide](/img/structure/B4237312.png)
![3-{[4,5-dicyano-2-(4-morpholinyl)phenyl]thio}propanoic acid](/img/structure/B4237317.png)
